molecular formula C11H13IO2 B8809118 2-(4-Iodophenoxy)tetrahydro-2H-pyran CAS No. 99522-34-6

2-(4-Iodophenoxy)tetrahydro-2H-pyran

Cat. No.: B8809118
CAS No.: 99522-34-6
M. Wt: 304.12 g/mol
InChI Key: VFXGXQLIEHCZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenoxy)tetrahydro-2H-pyran ( 99522-34-6) is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.12 g/mol . This chemical features a tetrahydropyran (THP) ring ether-linked to a 4-iodophenyl group, a structure confirmed by its SMILES notation IC1=CC=C(OC2CCCCO2)C=C1 . The THP group is a versatile protecting group in synthetic organic chemistry, and the iodine substituent on the aromatic ring makes this molecule a valuable building block for further cross-coupling reactions, such as Suzuki or Sonogashira couplings . Compounds containing the pyran scaffold are of significant interest in medicinal chemistry research. Specifically, 4H-pyran derivatives are investigated for their potential as antitumoral agents, antibacterial agents, and antioxidants . Some pyran-based analogues have been shown to act as CDK2 inhibitors, blocking the proliferation of cancer cells like HCT-116 (colorectal carcinoma), and inducing apoptosis via caspase-3 activation . Furthermore, tetrahydro-2H-pyran derivatives are explored in neuroscience research, such as in the development of radioligands for imaging brain CB1 receptors with positron emission tomography (PET) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99522-34-6

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

2-(4-iodophenoxy)oxane

InChI

InChI=1S/C11H13IO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2

InChI Key

VFXGXQLIEHCZKU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Iodophenoxy Tetrahydro 2h Pyran

Retrosynthetic Analysis and Key Disconnections for the Compound’s Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. amazonaws.comub.edu For 2-(4-Iodophenoxy)tetrahydro-2H-pyran, the most logical and common disconnection is the carbon-oxygen bond of the ether linkage. amazonaws.com This approach simplifies the target molecule into two primary synthons: a 4-iodophenoxide nucleophile and a tetrahydropyran (B127337) electrophile.

This leads to two main synthetic precursors:

4-Iodophenol (B32979) : This provides the substituted aromatic portion of the molecule.

A reactive tetrahydropyran derivative : This can be a variety of reagents, with the most common being 3,4-dihydro-2H-pyran (DHP), which can be activated under acidic conditions. Alternatively, a tetrahydropyran ring with a suitable leaving group at the C2 position, such as 2-chlorotetrahydropyran, can be employed.

The primary synthetic challenge, therefore, lies in the efficient and controlled formation of the C-O bond between these two fragments.

Formation of the Phenoxy-Tetrahydropyran Linkage

The construction of the aryl ether bond is the pivotal step in the synthesis of this compound. Several modern synthetic methods can be employed to achieve this transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While classic SNAr reactions typically require aromatic rings activated by strong electron-withdrawing groups, a variation of this strategy is applicable here. libretexts.orgmdpi.com In this context, the reaction does not occur on the iodo-substituted aromatic ring. Instead, it involves the nucleophilic attack of the 4-iodophenoxide anion on a tetrahydropyran ring that bears a leaving group at the anomeric C2 position.

The general mechanism involves:

Deprotonation of 4-iodophenol with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic 4-iodophenoxide.

Nucleophilic attack of the phenoxide on an electrophilic tetrahydropyran derivative, such as 2-chlorotetrahydropyran, displacing the chloride leaving group.

This method is straightforward but depends on the availability and stability of the C2-substituted tetrahydropyran starting material.

Direct Carbon-Oxygen Cross-Coupling Protocols

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile approach for forming C-O bonds. researchgate.net The most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for etherification. nih.govorganic-chemistry.orgorganic-chemistry.org

Ullmann-Type Coupling: This classical method typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org For the synthesis of the target compound, this would entail the coupling of 4-iodophenol with a C2-halogenated tetrahydropyran or, more commonly, the coupling of an aryl iodide like 1,4-diiodobenzene (B128391) with tetrahydro-2H-pyran-2-ol. Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has emerged as a highly general method for aryl ether synthesis. organic-chemistry.org It involves the coupling of an aryl halide (or triflate) with an alcohol. The reaction of 4-iodophenol with tetrahydro-2H-pyran-2-ol could be envisioned, though the direct use of the hemiacetal can be challenging. A more viable approach would be coupling 4-iodophenol with a C2-functionalized tetrahydropyran. Key components of this catalytic system include a palladium precursor and a specialized phosphine (B1218219) ligand.

Coupling ReactionCatalyst/PrecursorLigandBaseSolventTemperature
Ullmann-Type CuI, Cu₂ON,N-Dimethylglycine, PhenanthrolineK₂CO₃, Cs₂CO₃Toluene, Dioxane80-120 °C
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Buchwald Ligands (e.g., XPhos, SPhos)NaOtBu, K₃PO₄Toluene, DioxaneRoom Temp - 100 °C

Mitsunobu-Type Etherification Routes

The Mitsunobu reaction is a highly reliable method for forming ethers by converting a primary or secondary alcohol into a good leaving group in situ. missouri.eduorganic-chemistry.orgwikipedia.org This reaction is particularly well-suited for synthesizing the target compound from 4-iodophenol and the hemiacetal form of tetrahydropyran, tetrahydro-2H-pyran-2-ol. byjus.com

The reaction proceeds through a redox mechanism involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol (tetrahydro-2H-pyran-2-ol) is activated by the Mitsunobu reagents, allowing it to be displaced by the phenol (B47542) nucleophile (4-iodophenol) in an SN2-type fashion. organic-chemistry.org A key advantage of the Mitsunobu reaction is its typically mild reaction conditions. researchgate.net

ReagentFunctionCommon Examples
Phosphine Oxygen Activator/ReductantTriphenylphosphine (PPh₃)
Azodicarboxylate OxidantDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)
Nucleophile Phenol Component4-Iodophenol
Alcohol Tetrahydropyran SourceTetrahydro-2H-pyran-2-ol
Solvent Reaction MediumTetrahydrofuran (THF), Dichloromethane (DCM)

Stereocontrolled Synthesis of the Tetrahydropyran Moiety

The synthesis of this compound involves the creation of a new stereocenter at the C2 position of the tetrahydropyran ring, known as the anomeric center. The spatial arrangement of the 4-iodophenoxy group at this position (either axial or equatorial) can significantly influence the compound's properties.

Anomeric Stereoselectivity in Glycosylation-Type Reactions

The most common laboratory synthesis of 2-aryloxy-tetrahydropyrans involves the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through a planar oxocarbenium ion intermediate. The subsequent attack by the phenol nucleophile can occur from either face of the plane, typically resulting in a mixture of anomers with little to no stereoselectivity.

Achieving stereocontrol at the anomeric center requires more sophisticated approaches, drawing parallels from modern stereoselective glycosylation chemistry. Potential strategies include:

Use of Chiral Catalysts: A chiral Brønsted or Lewis acid could potentially create a chiral environment around the oxocarbenium intermediate, favoring nucleophilic attack from one face over the other.

Substrate Control: Installing a directing group elsewhere on the tetrahydropyran ring can sterically or electronically guide the incoming nucleophile to a specific face.

Leaving Group Control: In SN2-type displacement reactions (as in the SNAr or Mitsunobu routes), the stereochemical outcome is directly linked to the configuration of the starting material. Using an enantiomerically pure C2-substituted tetrahydropyran would lead to a stereochemically defined product, typically with inversion of configuration. missouri.edu

These advanced methods offer pathways to control the anomeric stereochemistry, which is a critical aspect in the synthesis of complex molecules containing the tetrahydropyran motif.

Asymmetric Approaches for Chiral Tetrahydropyran Ring Construction

The biological activity of molecules containing chiral centers is often dependent on their specific stereoconfiguration. Consequently, the development of asymmetric methods to construct the tetrahydropyran (THP) ring is of significant interest. While the direct asymmetric synthesis of this compound is not extensively detailed, established organocatalytic and metal-catalyzed strategies for chiral THP ring formation can be applied. rsc.org These methods create the chiral heterocyclic core, which can then be coupled with the 4-iodophenol moiety.

Several powerful asymmetric reactions are employed for constructing chiral THP rings. researchgate.net Organocatalytic domino reactions, such as Michael-hemiacetalization sequences, can produce highly functionalized tetrahydropyrans with multiple contiguous stereocenters in high yields and with excellent stereoselectivities. nih.gov Another prominent strategy is the asymmetric Prins cyclization, which involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. beilstein-journals.org The use of chiral Brønsted acids as catalysts can induce high enantioselectivity in this process, yielding functionalized 4-methylenetetrahydropyrans. organic-chemistry.org

The hetero-Diels-Alder reaction offers a powerful route to dihydropyran systems, which can be subsequently reduced to the desired tetrahydropyran ring. Chiral catalysts, such as Cr(III) complexes, can facilitate this cycloaddition to produce cycloadducts with high enantiomeric excess. nih.gov Furthermore, gold(I)-catalyzed intramolecular hydroalkoxylation of allenes and cyclization of chiral monoallylic diols represent effective methods for stereoselective THP ring formation. organic-chemistry.org

Asymmetric MethodKey Reaction TypeCatalyst TypeTypical PrecursorsKey Advantages
Organocatalytic Domino ReactionMichael-HemiacetalizationChiral Amine/Squaramideα,β-Unsaturated Ketones, Hydroxy KetonesHigh functional group tolerance; multiple stereocenters formed in one pot. nih.gov
Asymmetric Prins CyclizationCarbonyl-ene ReactionChiral Brønsted/Lewis AcidsHomoallylic Alcohols, AldehydesConvergent; provides access to variously substituted THPs. beilstein-journals.org
Asymmetric Hetero-Diels-Alder[4+2] CycloadditionChiral Lewis Acids (e.g., Cr, Cu)Dienes, AldehydesExcellent control of relative and absolute stereochemistry. nih.gov
Metal-Catalyzed CycloetherificationIntramolecular HydroalkoxylationGold (Au), Platinum (Pt) ComplexesHydroxy Olefins/AllenesHigh stereoselectivity and functional group compatibility. organic-chemistry.org

Regioselective Incorporation of the Aryl Iodide Functionality

Achieving the precise placement of the iodine atom at the para-position of the phenoxy group is critical. This can be accomplished either by direct iodination of a phenolic precursor or by starting with an already iodinated aryl compound.

Direct iodination involves introducing iodine onto the aromatic ring of a pre-formed 2-phenoxytetrahydropyran (B1583302) molecule. Phenols are highly activated aromatic compounds, making them susceptible to electrophilic substitution. manac-inc.co.jp However, reactions with elemental iodine can lead to mixtures of ortho- and para-substituted products, with the para-position generally being favored due to reduced steric hindrance. manac-inc.co.jp

To enhance regioselectivity, various iodinating agents and conditions have been developed. A common method involves generating a milder electrophilic iodine species in situ, such as hypoiodous acid (HOI), from the reaction of molecular iodine with a mild base. manac-inc.co.jp N-Iodosuccinimide (NIS) is another effective reagent for the regioselective iodination of activated aromatic compounds like phenols under neutral conditions. researchgate.net For challenging substrates, palladium-catalyzed C-H activation and iodination using aryl iodides as the iodine source has emerged as a powerful technique for achieving high site-selectivity. researchgate.net This method often relies on a directing group to guide the catalyst to a specific C-H bond, allowing for precise functionalization. researchgate.net

Iodinating AgentTypical ConditionsSelectivityNotes
Iodine (I₂) / Mild Base (e.g., NaHCO₃)Aqueous solutionPrimarily para, some orthoGenerates hypoiodous acid (HOI) in situ. manac-inc.co.jp
N-Iodosuccinimide (NIS)Neutral, various solvents (e.g., CH₃CN)Good para-selectivityA mild and commonly used iodinating agent for activated rings. researchgate.net
Molecular Iodine (I₂) / Iodic Acid (HIO₃)Aqueous or protic solventsHigh, for poly-iodinationPowerful system often used for preparing triiodophenols. google.com
Aryl Iodide / Pd(II) CatalystRequires a directing group and oxidantExcellent site-selectivityAdvanced C-H activation method for specific functionalization. researchgate.net

An alternative and often more direct approach is to begin with a precursor that already contains the iodo-substituent, such as 4-iodophenol. The synthesis is then reduced to forming the ether linkage between 4-iodophenol and the tetrahydropyran ring. This is a standard method for installing the tetrahydropyranyl (THP) protecting group on phenols. iosrjournals.org

The reaction typically involves the acid-catalyzed addition of the phenol to 3,4-dihydro-2H-pyran (DHP). A wide variety of protonic and Lewis acid catalysts can be used for this transformation. iosrjournals.org This method is generally high-yielding and proceeds under mild conditions, making it compatible with the aryl iodide functionality. Another pathway involves the Williamson ether synthesis, where the sodium or potassium salt of 4-iodophenol is reacted with a 2-halotetrahydropyran (e.g., 2-chlorotetrahydropyran).

Implementation of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Key principles of green chemistry, such as maximizing atom economy and minimizing solvent use, are being increasingly applied to the synthesis of fine chemicals like this compound. numberanalytics.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

In the context of synthesizing this compound, catalyst development plays a crucial role. For the etherification step, traditional Williamson synthesis generates a salt byproduct, lowering the atom economy. Catalytic versions of the Williamson ether synthesis (CWES) have been developed that avoid stoichiometric reagents. acs.org Furthermore, modern cross-coupling reactions catalyzed by metals like palladium or nickel can form C-O bonds with high efficiency and selectivity, contributing to greener synthetic routes. chemeurope.com The development of catalysts that can use molecular oxygen as the sole oxidant in C-H activation or coupling reactions represents a significant advance toward more sustainable chemical synthesis. labmanager.com

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. A key goal of green chemistry is to reduce or eliminate solvent use. This can be achieved through solvent-free reactions or by using more environmentally friendly reaction media.

Solvent-free, or solid-state, reactions, often facilitated by mechanochemical methods like ball milling, can dramatically reduce waste and energy consumption. nih.gov These techniques have been successfully applied to the multicomponent synthesis of 4H-pyran derivatives. nih.gov

Where solvents are necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity and abundance. The synthesis of THP ethers of phenols has been successfully demonstrated in water, offering a viable and green procedure. iosrjournals.org Other alternative media include polyethylene (B3416737) glycol (PEG), which is non-toxic and recyclable, and has been used for the microwave-assisted synthesis of tetrahydrobenzo[b]pyrans. benthamdirect.com

ApproachExample Media/TechniqueKey AdvantagesApplicability to Target Synthesis
Alternative SolventsWaterNon-toxic, abundant, inexpensive.Demonstrated for THP ether synthesis from phenols. iosrjournals.org
Alternative SolventsPolyethylene Glycol (PEG)Recyclable, low toxicity, thermally stable.Effective for microwave-assisted pyran synthesis. benthamdirect.com
Solvent MinimizationSolvent-Free / MechanochemistryReduces solvent waste, can enhance reaction rates, lowers energy use.Proven for multicomponent synthesis of pyran derivatives. nih.gov
Catalysis in Green MediaAqueous CatalysisCombines benefits of catalysis with a green solvent.Feasible for both etherification and iodination steps.

Elucidation of Reactivity and Transformation Pathways of 2 4 Iodophenoxy Tetrahydro 2h Pyran

Reactivity at the Aryl Iodide Center

The carbon-iodine bond in 2-(4-Iodophenoxy)tetrahydro-2H-pyran is the primary site of reactivity for numerous metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in this context due to the relatively low C-I bond dissociation energy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, the aryl iodide moiety is an excellent electrophilic partner in these reactions.

The Suzuki-Miyaura reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.net This reaction is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the phenoxy ring.

The Sonogashira reaction provides a pathway to couple this compound with a terminal alkyne. researchgate.netgoogle.com This reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions to yield aryl alkynes. researchgate.net

The Heck reaction would enable the arylation of an alkene with this compound. libretexts.orgmdpi.com This palladium-catalyzed process involves the reaction of the aryl iodide with an olefin to form a substituted alkene. mdpi.com

Hypothetical data for these reactions, based on general knowledge of similar aryl iodides, is presented in the table below.

Coupling PartnerProductCatalyst System (Exemplary)Solvent (Exemplary)Base (Exemplary)Yield (%) (Anticipated)
Phenylboronic acid2-(4-Phenoxyphenoxy)tetrahydro-2H-pyranPd(PPh₃)₄Toluene/WaterNa₂CO₃High
Phenylacetylene2-(4-(Phenylethynyl)phenoxy)tetrahydro-2H-pyranPdCl₂(PPh₃)₂/CuITriethylamine-High
Styrene2-(4-Styrylphenoxy)tetrahydro-2H-pyranPd(OAc)₂/P(o-tolyl)₃DMFEt₃NGood to High

Copper-Mediated Carbon-Heteroatom Bond Formations (e.g., Ullmann, Chan-Lam Couplings)

Copper-mediated reactions are classical methods for forming carbon-heteroatom bonds, particularly with aryl halides.

The Ullmann condensation would involve the coupling of this compound with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst, often at elevated temperatures. mit.edu This reaction would lead to the formation of diaryl ethers, N-aryl compounds, or aryl thioethers, respectively.

The Chan-Lam coupling is a milder, more recent development that utilizes boronic acids as the coupling partners for N- and O-arylation. researchgate.netscirp.org This reaction can often be performed at room temperature and in the presence of air. scirp.org

A hypothetical data table for these reactions is provided below, illustrating potential outcomes.

Coupling PartnerProductCatalyst System (Exemplary)Solvent (Exemplary)Base (Exemplary)Yield (%) (Anticipated)
Phenol (B47542) (Ullmann)2-(4-Phenoxyphenoxy)tetrahydro-2H-pyranCuI/LigandDMFK₂CO₃Moderate to Good
Aniline (Chan-Lam)N-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)anilineCu(OAc)₂DichloromethanePyridineGood to High

Reductive Dehalogenation and Carbon-Hydrogen Functionalization

The carbon-iodine bond can be cleaved to introduce a hydrogen atom, a process known as reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or using hydride reagents. This transformation would convert this compound into 2-phenoxytetrahydro-2H-pyran.

Chemical Modifications and Reactivity of the Phenoxy Group

The aromatic ring of the phenoxy group is susceptible to chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The phenoxy group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution. This is due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. In the case of this compound, the para position is blocked by the iodine atom. Therefore, electrophilic substitution is expected to occur at the ortho positions (positions 2 and 6) of the aromatic ring.

Functionalization of the Aromatic Ring

Common electrophilic aromatic substitution reactions that could be applied to functionalize the aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mdpi.com The introduction of these functional groups would provide further handles for chemical diversification of the molecule. For instance, nitration would yield 2-(4-Iodo-2-nitrophenoxy)tetrahydro-2H-pyran, which could then be reduced to the corresponding amine.

Transformations and Stability of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring in this compound is a key structural motif that dictates much of the molecule's reactivity. As an acetal (B89532), the C2 position is particularly susceptible to cleavage under acidic conditions, a characteristic reaction of this functional group. Beyond this primary mode of reactivity, the THP ring can participate in a variety of other transformations, including ring-opening reactions and, conceptually, functionalization at its non-anomeric positions. The stability of the THP ether linkage is notable under neutral and basic conditions, making it a valuable protecting group in organic synthesis. beilstein-journals.orgorganic-chemistry.org

Hydrolytic Cleavage and Anomeric Reactivity

The most characteristic reaction of the 2-aryloxytetrahydropyran moiety is its hydrolytic cleavage under acidic conditions. This process involves the protonation of the endocyclic oxygen atom, followed by the departure of the 4-iodophenol (B32979) to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water to yield 5-hydroxypentanal (B1214607) and regenerate the 4-iodophenol. total-synthesis.com The mechanism of this acid-catalyzed hydrolysis is well-established and proceeds via an AAl-1 pathway, involving a pre-equilibrium protonation of the acetal followed by a unimolecular, rate-determining decomposition to an alcohol and the resonance-stabilized oxocarbenium ion.

The reactivity of the anomeric C2 carbon is significantly influenced by the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond. In the context of this compound, the anomeric effect influences the equilibrium between the axial and equatorial conformers, which in turn can affect the rate of hydrolytic cleavage.

Kinetic studies on the acid-catalyzed hydrolysis of a series of 2-(para-substituted phenoxy)tetrahydropyrans have provided valuable insights into the electronic effects governing this reaction. The reaction rate is sensitive to the nature of the substituent on the phenoxy group. A linear free-energy relationship is observed, with a Hammett ρ value of -0.92, indicating that electron-donating groups on the phenol accelerate the reaction by stabilizing the developing positive charge in the transition state leading to the oxocarbenium ion. Conversely, electron-withdrawing groups, such as the iodo group in the title compound, would be expected to decrease the rate of hydrolysis compared to the unsubstituted analogue.

Solvent isotope effect studies further illuminate the mechanism. The ratio of the rate constant in D₂O to that in H₂O (kD₂O/kH₂O) decreases as the electron-withdrawing character of the para-substituent on the phenoxy group increases. For instance, the value drops from 2.82 for 2-ethoxytetrahydropyran to 1.33 for 2-(p-nitrophenoxy)tetrahydropyran. This trend suggests a shift in the transition state structure with changing substituent, reflecting the delicate balance of bond breaking and bond making in the rate-determining step.

Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of 2-Aryloxytetrahydropyrans in 50% Dioxane-Water at 30°C
Substituent (X) in 2-(4-X-phenoxy)tetrahydropyrankobs x 104 (s-1) at pH 1.30Solvent Isotope Effect (kD₂O/kH₂O)
OCH₃10.52.48
CH₃6.31-
H4.17-
Cl2.091.80
NO₂0.501.33

Ring-Opening Reactions and Derivatization

Beyond hydrolytic cleavage, the tetrahydropyran ring of this compound can undergo other types of ring-opening reactions, leading to a variety of functionalized products. These transformations typically involve cleavage of the C-O bonds of the acetal moiety under non-hydrolytic conditions.

One notable example is the reductive cleavage of 2-alkoxy- and 2-aryloxytetrahydropyrans using a mixed hydride reagent, such as that generated from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). cdnsciencepub.com This reaction provides a pathway to either ring-opened or side-chain cleaved products, depending on the nature of the substituent on the exocyclic oxygen. For 2-aryloxytetrahydropyrans, including 2-phenoxytetrahydropyran (B1583302), the reaction exclusively results in the cleavage of the exocyclic C-O bond, yielding tetrahydropyran and the corresponding phenol. cdnsciencepub.com In the case of this compound, this would lead to the formation of tetrahydropyran and 4-iodophenol. This selectivity is attributed to the electronic properties of the aryl group, which favors the formation of an intermediate where the aluminum hydride attacks the anomeric carbon, leading to the expulsion of the aryloxy group.

Table 2: Products of Reductive Cleavage of 2-Substituted Tetrahydropyrans with LiAlH₄-AlCl₃
Substituent on Exocyclic OxygenRing Cleavage Product (%)Side-Chain Cleavage Product (%)
Ethyl3070 (yields ethanol (B145695) and tetrahydropyran)
n-Butyl~50-60~40-50 (yields n-butanol and tetrahydropyran)
tert-Butyl1000 (yields 5-tert-butoxy-1-pentanol)
Phenyl0100 (yields phenol and tetrahydropyran)

Ring-opening reactions can also be initiated by other nucleophiles. For instance, related 2-alkoxy-3,4-dihydropyrans have been shown to undergo electrophilic ring-opening with thiols or thiophenols. nih.gov This reaction generates products containing a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. While this specific reaction has not been reported for this compound, it suggests that under appropriate catalytic conditions, the THP ring could be opened by strong nucleophiles to generate linear, functionalized derivatives.

Furthermore, the reaction of organometallic reagents, such as Grignard reagents, with acetals can lead to the formation of ethers. libretexts.org In the case of this compound, a Grignard reagent could potentially attack the anomeric carbon, displacing the 4-iodophenoxy group to form a 2-alkyl- or 2-aryltetrahydropyran. Such a reaction would represent a powerful method for C-C bond formation at the anomeric position.

Stereoselective Functionalization of Non-Anomeric Positions

The stereoselective functionalization of the non-anomeric positions (C3, C4, C5, and C6) of a pre-existing 2-aryloxytetrahydropyran ring is a synthetic challenge. Most methods for the synthesis of substituted tetrahydropyrans involve the construction of the ring with the desired substituents already in place. york.ac.ukrsc.org However, the development of methods for the direct and stereoselective modification of the THP backbone would be of significant value.

Conceptually, several strategies could be envisioned for the functionalization of the non-anomeric carbons of this compound. One approach could involve radical-mediated reactions. Radical cyclization strategies are well-established for the synthesis of tetrahydropyran rings, and it is plausible that under appropriate conditions, a radical could be generated on the THP ring, which could then be trapped by a suitable radical acceptor. acs.org For example, hydrogen atom abstraction from one of the methylene (B1212753) groups of the THP ring, followed by reaction with an electrophilic species, could lead to a functionalized product. The regioselectivity and stereoselectivity of such a process would be critical challenges to overcome.

Another potential avenue for functionalization is through directed metallation. If a directing group were present on the tetrahydropyran ring, it could facilitate the deprotonation of an adjacent carbon atom by a strong base, such as an organolithium reagent. The resulting carbanion could then be quenched with an electrophile to introduce a new substituent. While this approach is well-established for many ring systems, its application to the non-anomeric positions of tetrahydropyran ethers is less common.

It is important to note that direct, selective functionalization of the saturated hydrocarbon backbone of the THP ring in this compound is not a widely reported transformation. The reactivity of the molecule is dominated by the chemistry of the acetal linkage and the iodoaryl group.

Cascade and Multicomponent Reactions Utilizing this compound

The unique reactivity of this compound, combining a labile THP ether and a reactive aryl iodide, makes it a potentially valuable building block in cascade and multicomponent reactions. researchgate.net These reactions, in which multiple chemical transformations occur in a single pot, are highly efficient for the construction of complex molecular architectures.

One potential application of this compound in cascade reactions involves the in situ deprotection of the THP ether to unmask the phenolic hydroxyl group, which can then participate in a subsequent transformation. For example, under acidic conditions, the 4-iodophenol can be released and then engaged in a reaction such as an etherification, esterification, or a cyclization. This "deprotection-reaction" sequence could be a key step in a one-pot synthesis. A related strategy, the Ugi-deprotection-cyclization, has been employed where the cleavage of a protecting group initiates a cyclization cascade. nih.gov

The presence of the aryl iodide moiety opens up a vast array of possibilities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. A cascade reaction could be envisioned where a cross-coupling reaction at the iodo position is followed by a transformation involving the THP ring. For instance, a Heck reaction could introduce an unsaturated side chain, which could then undergo an intramolecular reaction with the THP ring, possibly triggered by its cleavage.

In the context of multicomponent reactions (MCRs), this compound could serve as one of the components. MCRs are powerful tools for the synthesis of diverse libraries of compounds. scielo.br For example, after the in situ generation of 4-iodophenol, it could participate in a three- or four-component reaction to construct a complex heterocyclic scaffold. The phenolic hydroxyl group could act as a nucleophile in reactions such as the Biginelli or Hantzsch reactions for the synthesis of dihydropyrimidines and dihydropyridines, respectively.

While specific examples of cascade or multicomponent reactions utilizing this compound as a starting material are not extensively documented in the literature, its structural features suggest a significant potential for its use in the development of novel and efficient synthetic methodologies.

Computational and Theoretical Investigations of 2 4 Iodophenoxy Tetrahydro 2h Pyran

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in unraveling the electronic characteristics that govern the reactivity and intermolecular interactions of a molecule. For 2-(4-Iodophenoxy)tetrahydro-2H-pyran, these analyses provide a foundational understanding of its chemical personality.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich iodophenoxy group, particularly the oxygen atom and the aromatic ring. The LUMO, conversely, is expected to be distributed across the antibonding orbitals of the molecule, likely with significant contributions from the C-O bonds of the tetrahydropyran (B127337) ring and the C-I bond of the iodophenyl group.

OrbitalExpected LocalizationImplication for Reactivity
HOMOPrimarily on the iodophenoxy moiety (oxygen and aromatic ring)Acts as the primary site for electrophilic attack.
LUMODistributed across antibonding orbitals (C-O of pyran, C-I)Represents the region susceptible to nucleophilic attack.
HOMO-LUMO GapModerateSuggests a balance of stability and reactivity.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized through an Electrostatic Potential Surface (EPS) map, which plots the electrostatic potential onto the molecule's electron density surface. Red-colored regions on an EPS map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the EPS map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the ether linkages, making them potential sites for hydrogen bonding and coordination to Lewis acids. The iodine atom, due to its high polarizability, would also exhibit a region of negative potential on its outermost surface (the sigma-hole), which can participate in halogen bonding. Conversely, the hydrogen atoms of the tetrahydropyran ring and the aromatic ring would display positive electrostatic potential.

Molecular RegionExpected Electrostatic PotentialInteraction Propensity
Oxygen atoms (ether linkages)Negative (Red)Hydrogen bond acceptor, Lewis acid coordination.
Iodine atom (sigma-hole)Positive (Blue) on the extension of the C-I bondHalogen bond donor.
Aromatic and Pyran Ring HydrogensPositive (Blue)Weak hydrogen bond donors.

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is not static but rather exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is crucial for predicting a molecule's physical properties and biological activity.

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for exploring the potential energy surface of a molecule and identifying its stable conformers. For this compound, the primary conformational flexibility arises from the chair and boat forms of the tetrahydropyran ring and the orientation of the 4-iodophenoxy substituent at the anomeric C2 position (axial vs. equatorial).

Computational studies on the parent tetrahydropyran molecule have shown that the chair conformation is significantly more stable than the twist-boat and boat conformations. researchgate.netmontclair.edu It is therefore expected that the tetrahydropyran ring in this compound will predominantly adopt a chair conformation. The key conformational question then becomes the preference of the bulky 4-iodophenoxy group for the axial or equatorial position.

While specific DFT calculations for this compound are not available, studies on a series of 2-(4-substituted-phenoxy)tetrahydropyrans have been conducted. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies have shown a preference for the axial conformation of the aryloxy group, a phenomenon attributed to the anomeric effect. cdnsciencepub.comcdnsciencepub.comresearchgate.net

ConformerKey FeatureExpected Relative Energy
Axial Chair4-Iodophenoxy group is axialLower (more stable)
Equatorial Chair4-Iodophenoxy group is equatorialHigher (less stable)
Boat/Twist-BoatNon-chair ring conformationSignificantly higher

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance. nih.gov This effect is a result of stereoelectronic interactions, primarily the hyperconjugative interaction between the lone pair electrons of the ring oxygen and the antibonding σ* orbital of the C-O bond of the substituent.

In this compound, the 4-iodophenoxy group is an electronegative substituent at the anomeric C2 position. Therefore, the anomeric effect is expected to play a significant role in determining its conformational equilibrium. Experimental studies on related 2-(4-substituted-phenoxy)tetrahydropyrans have shown that the preference for the axial conformer increases as the substituent on the phenyl ring becomes more electron-withdrawing. cdnsciencepub.comcdnsciencepub.com Since iodine is an electron-withdrawing group (by induction), it is anticipated that this compound will exhibit a pronounced preference for the axial conformation of the 4-iodophenoxy group.

Computational methods, such as Natural Bond Orbital (NBO) analysis, can be employed to quantify the stabilizing energy of the n -> σ* hyperconjugative interaction responsible for the anomeric effect. For the axial conformer of this compound, a significant stabilizing interaction would be expected between a lone pair on the ring oxygen and the σ* orbital of the C2-O(phenoxy) bond.

Mechanistic Elucidation of Key Transformations via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a key transformation of interest could be its hydrolysis to yield 4-iodophenol (B32979) and tetrahydropyran-2-ol.

A plausible mechanism for this hydrolysis involves the protonation of one of the ether oxygen atoms, followed by nucleophilic attack by water. Computational modeling, using DFT or higher-level ab initio methods, could be used to investigate this mechanism in detail. The process would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and water) and the final products (4-iodophenol and tetrahydropyran-2-ol) would be optimized.

Identifying Intermediates: Potential intermediates, such as the protonated ether, would be proposed and their geometries optimized.

Searching for Transition States: The transition state structures connecting the reactants, intermediates, and products would be located. These represent the highest energy points along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the located transition states indeed connect the intended reactants and products.

Through such a computational study, one could determine the rate-determining step of the hydrolysis, the influence of the 4-iodo substituent on the reaction rate, and the stereochemical outcome of the reaction.

Transition State Characterization and Reaction Pathway Analysis

Currently, there are no specific computational studies in the public domain that characterize the transition states or analyze the reaction pathways for reactions directly involving this compound. While general mechanisms for the formation of tetrahydropyranyl ethers (THP ethers) are well-understood, detailed density functional theory (DFT) calculations or other computational analyses to determine the specific geometries, energies, and vibrational frequencies of transition states for this particular iodo-substituted compound have not been reported. Such studies would be valuable for understanding the kinetics and thermodynamics of its formation and subsequent reactions, such as cleavage or participation in cross-coupling reactions at the iodo-position.

Solvation Effects and Catalytic Influence on Reactivity

The influence of solvent on the reactivity of this compound has not been the subject of specific computational investigation. Research on related acetal-type reactions indicates that solvent polarity can play a crucial role in stabilizing or destabilizing charged intermediates or transition states, thereby affecting reaction rates. nih.gov However, quantitative analysis through computational solvation models (e.g., PCM, SMD) to determine the precise energetic effects on this molecule is not available.

Similarly, while the catalytic influence of transition metals on reactions involving aryl iodides is a broad area of study, computational modeling of these effects specifically for this compound is absent from the literature. For instance, studies on the catalytic effect of metal oxides like CuO in activating reactions of halogenated phenols exist, but these are not directly transferable to the target molecule without a dedicated computational study. nih.gov

Advanced Spectroscopic and Structural Methodologies for 2 4 Iodophenoxy Tetrahydro 2h Pyran Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. For "2-(4-Iodophenoxy)tetrahydro-2H-pyran" (C₁₁H₁₃IO₂), the expected monoisotopic mass would be calculated and compared to the experimental value with high accuracy (typically within 5 ppm).

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart in a predictable manner. The fragmentation of tetrahydropyranyl ethers is well-documented. core.ac.ukresearchgate.net Key fragmentation pathways for "this compound" would likely include:

Cleavage of the glycosidic bond, leading to the formation of a 4-iodophenolate radical cation and a tetrahydropyranyl cation (m/z 85).

Loss of the entire tetrahydropyranyl group, resulting in the detection of the 4-iodophenol (B32979) ion.

Characteristic fragmentation of the tetrahydropyran (B127337) ring itself.

Table 3: Predicted HRMS Data and Major Fragments for this compound

Ion Formula Calculated m/z Description
[M]+ C₁₁H₁₃IO₂ 319.9909 Molecular Ion
[M - C₅H₉O]⁺ C₆H₄IO 234.9256 Loss of the tetrahydropyran moiety

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For "this compound," key vibrational bands would include:

C-O-C Stretching: Strong bands in the IR spectrum, typically in the range of 1250-1000 cm⁻¹, corresponding to the ether linkages (both aryl-ether and the cyclic ether of the THP ring).

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the iodinated benzene (B151609) ring.

C-H Stretching: Aliphatic C-H stretches from the THP ring would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be observed just above 3000 cm⁻¹.

C-I Stretching: A band in the far-infrared region, typically around 600-500 cm⁻¹, corresponding to the carbon-iodine bond.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Strong Aliphatic C-H Stretch
1580, 1480 Strong Aromatic C=C Stretch
1240 Strong Aryl-O Stretch (asymmetric)
1120, 1050 Strong C-O-C Stretch (cyclic ether)

X-ray Diffraction Studies for Single-Crystal Solid-State Structure Determination

When a crystalline sample of sufficient quality can be obtained, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com

An X-ray diffraction study of "this compound" would:

Unambiguously confirm the connectivity of the atoms.

Provide precise measurements of all bond lengths and angles.

Determine the exact conformation of the tetrahydropyran ring (e.g., a perfect chair or a slightly distorted conformation).

Establish the stereochemistry at the anomeric center (C-2') without ambiguity.

Reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as C-H···O or C-H···π interactions.

The resulting crystal structure would serve as the ultimate proof of the compound's identity and conformation in the solid state.

Crystallographic Data Collection, Refinement, and Reporting

The foundation of a precise molecular structure determination lies in the quality of the single-crystal X-ray diffraction data. For a compound like this compound, obtaining suitable single crystals is the first critical step, typically achieved through slow evaporation of a saturated solution.

The data collection process involves mounting a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature, commonly 100 K, to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated. These images are then processed to yield a set of reflection intensities, which are subsequently used for structure solution and refinement.

The refinement process involves creating a theoretical model of the crystal structure and adjusting its parameters to achieve the best possible fit with the experimental data. The quality of the final refined structure is assessed by several indicators, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). Comprehensive reporting of these parameters in a standardized format, often in a crystallographic information file (CIF), is essential for the validation and dissemination of the crystal structure.

Below is a representative table of crystallographic data and refinement parameters that would be expected for a compound of this nature.

ParameterTypical Value
Empirical formulaC₁₁H₁₃IO₂
Formula weight304.12
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 8.2 Å, c = 14.3 Å, β = 105°
Volume1185 ų
Z4
Calculated density1.70 g/cm³
Absorption coefficient2.5 mm⁻¹
F(000)592
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 27.5°
Reflections collected10500
Independent reflections2600 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2600 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.090
Largest diff. peak and hole0.65 and -0.70 e.Å⁻³

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the determination of the molecular structure, X-ray crystallography provides invaluable insights into the supramolecular assembly of molecules in the solid state. The crystal packing of this compound would be governed by a variety of non-covalent interactions.

A detailed analysis of these interactions is crucial for understanding the physical properties of the crystalline material. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in specific interactions.

For this compound, one would expect to observe several types of interactions:

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the oxygen atoms of the tetrahydropyran ring of a neighboring molecule.

π-π Stacking: The iodophenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration (if chiral synthesis explored)

The 2-position of the tetrahydropyran ring in this compound is a stereocenter. If the compound is synthesized as a single enantiomer, determining its absolute configuration is essential. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. Similarly, VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule.

For a definitive assignment of the absolute configuration, the experimental ECD and VCD spectra are compared with theoretical spectra generated using quantum chemical calculations, typically based on Density Functional Theory (DFT). acs.orgnih.gov The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the ECD and VCD spectra for each significant conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the theoretical spectrum with the experimental one. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

The combination of ECD and VCD provides a robust and reliable method for determining the absolute stereochemistry of chiral molecules like this compound in solution. researchgate.net

Strategic Deployment of 2 4 Iodophenoxy Tetrahydro 2h Pyran in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Natural Products and Analogues

The tetrahydropyran (B127337) (THP) moiety is a common feature in a vast array of natural products, often imparting crucial physicochemical properties. uva.esethernet.edu.etorganic-chemistry.orgnih.gov The presence of a protected hydroxyl group in 2-(4-Iodophenoxy)tetrahydro-2H-pyran makes it an ideal starting material, as the THP group can be readily removed under mild acidic conditions to reveal the phenol (B47542) when required. The aryl iodide functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons.

Integration into Total Synthesis Strategies

While direct integration of this compound into a completed total synthesis of a major natural product is not extensively documented in readily available literature, its structural motifs are highly relevant to the synthesis of complex molecules, such as lignans. For instance, the synthesis of (-)-deoxypodophyllotoxin, a natural product with significant biological activity, involves the strategic use of an iodophenoxy ether moiety in a key intramolecular biaryl coupling reaction. researchgate.netdovepress.comnih.govnih.govfrontiersin.org This highlights the potential of this compound to serve as a crucial fragment in similar synthetic endeavors. The THP-protected phenol would provide the necessary stability during preliminary synthetic steps, while the iodo-substituted aromatic ring is primed for the critical C-C bond formation that often constitutes the core of the natural product's structure.

The general strategy would involve the coupling of the this compound fragment with another elaborate molecular segment. Following the successful coupling, the THP protecting group can be selectively removed to unveil the hydroxyl group, which may be a key pharmacophore or a site for further functionalization.

Role in Key Fragment Coupling Reactions

The true synthetic power of this compound lies in its capacity to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive towards oxidative addition to a palladium(0) complex, initiating the catalytic cycle of several named reactions that are cornerstones of modern organic synthesis.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Resulting Bond Potential Application in Synthesis
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., Arylboronic acid)C-C (Aryl-Aryl)Construction of biaryl linkages found in many natural products and pharmaceuticals.
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkyne)Introduction of acetylenic moieties, which are versatile intermediates for further transformations.
Heck CouplingAlkeneC-C (Aryl-Alkene)Formation of substituted alkenes, prevalent in various natural product scaffolds.
Buchwald-Hartwig AminationAmineC-N (Aryl-Amine)Synthesis of arylamines, a common functional group in bioactive molecules.

These coupling reactions would allow for the precise and efficient connection of the this compound unit to other complex fragments, facilitating a convergent approach to the synthesis of intricate target molecules. For example, in a hypothetical synthesis, a Suzuki-Miyaura coupling could be employed to link the iodophenoxy moiety to a boronic acid-functionalized chiral fragment, thereby constructing a key biaryl bond with high stereocontrol.

Precursor in Radiochemistry for Diagnostic and Research Tracers

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent precursor for the synthesis of radiolabeled tracers for use in nuclear medicine imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). rsc.orgnih.gov These imaging modalities rely on the detection of gamma rays emitted from radionuclides incorporated into biologically active molecules.

Methodologies for Isotopic Labeling (e.g., 123I, 124I, 125I, 131I)

The stable iodine atom (¹²⁷I) in this compound can be replaced with a radioactive isotope of iodine through various chemical reactions. The choice of isotope depends on the intended application.

Table 2: Common Iodine Isotopes Used in Radiochemistry

Isotope Half-life Emission Type Primary Application
¹²³I 13.2 hoursGammaSPECT Imaging
¹²⁴I 4.2 daysPositronPET Imaging
¹²⁵I 59.4 daysGamma (low energy)In vitro assays, preclinical research
¹³¹I 8.0 daysBeta and GammaRadiotherapy and SPECT Imaging

Several methodologies can be employed for the isotopic labeling of aryl iodides:

Iododestannylation: This is a widely used method where a trialkyltin precursor (e.g., a tributylstannyl derivative) is first synthesized from the aryl iodide. The stannyl (B1234572) group is then replaced by a radioiodine atom using an electrophilic source of radioiodine, often generated in situ from Na[¹²³I]I and an oxidizing agent like chloramine-T or Iodogen®. nih.gov This method is known for its high efficiency and regioselectivity.

Iododeboronation: Similar to iododestannylation, this method involves the conversion of an arylboronic acid or ester precursor to the radioiodinated compound. rsc.org This approach is also highly efficient and offers an alternative to the use of tin compounds.

Copper-Mediated Radioiodination: This method allows for the nucleophilic radioiodination of aryl halides or boronic esters, often under milder conditions than traditional electrophilic methods.

Isotopic Exchange: In some cases, direct exchange of the stable ¹²⁷I with a radioisotope can be achieved, particularly for molecules that are thermally stable. For example, radioiodinated tamoxifen (B1202) analogues have been prepared using this method. researchgate.net

Radiosynthetic Pathways from the Iodinated Precursor

Starting from this compound, a common radiosynthetic pathway would involve its conversion to a more reactive precursor, such as a trialkylstannane or a boronic ester. This precursor would then be subjected to radioiodination.

A plausible radiosynthetic route to a ¹²³I-labeled tracer would be:

Stannylation: Reaction of this compound with a distannane reagent (e.g., hexabutylditin) in the presence of a palladium catalyst to yield 2-(4-(tributylstannyl)phenoxy)tetrahydro-2H-pyran.

Radioiodination: The purified stannyl precursor is then reacted with Na[¹²³I]I and an oxidizing agent (e.g., chloramine-T) in a suitable solvent. The electrophilic ¹²³I⁺ generated in situ displaces the tributyltin group to afford the desired [¹²³I]-2-(4-Iodophenoxy)tetrahydro-2H-pyran.

Purification: The radiolabeled product is rapidly purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted radioiodide and chemical impurities.

This approach ensures that the radioactive isotope is incorporated in the final step of the synthesis, which is a key principle in radiochemistry to maximize the specific activity of the final product and minimize handling of radioactive materials.

Radiochemical Yield and Purity Considerations

In the synthesis of radiotracers, several parameters are crucial for ensuring their quality and suitability for in vivo applications.

Radiochemical Yield (RCY): This is the percentage of the initial radioactivity that is incorporated into the desired product. For iododestannylation reactions, RCYs can often be high, sometimes exceeding 80%, depending on the substrate and reaction conditions.

Radiochemical Purity (RCP): This refers to the proportion of the total radioactivity in the final product that is in the desired chemical form. High RCP (typically >95%) is essential to ensure that the observed biological distribution is due to the intended tracer and not radioactive impurities. RCP is usually determined by radio-HPLC or radio-TLC.

Specific Activity (SA): This is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected tracer. No-carrier-added syntheses, where no stable isotope is intentionally added, are designed to maximize the specific activity.

The optimization of reaction conditions, including the amounts of precursor and oxidizing agent, reaction time, and temperature, is critical to achieving high radiochemical yield and purity. Furthermore, the stability of the radiolabeled compound under physiological conditions is a vital consideration, as deiodination in vivo can lead to the accumulation of free radioiodide in the thyroid, confounding imaging results.

Intermediate in Medicinal Chemistry Research Programs (focused on its role as a versatile synthon)

The strategic incorporation of the tetrahydropyran (THP) ether protecting group is a common tactic in multi-step organic synthesis, valued for its stability across a range of reaction conditions and its straightforward removal under acidic catalysis. The compound this compound serves as a key intermediate, leveraging this protective strategy while introducing a reactive iodinated aromatic handle. This dual functionality makes it a versatile synthon in medicinal chemistry for the generation of diverse molecular architectures.

The core utility of this compound lies in the orthogonal reactivity of its two key components: the acid-labile THP ether and the carbon-iodine bond on the phenyl ring. The latter is particularly amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the construction of compound libraries for drug discovery programs.

Design and Synthesis of Diverse Analogs through Derivatization

The iodophenyl moiety of this compound is a linchpin for derivatization, enabling the synthesis of a vast number of analogs. The carbon-iodine bond is a prime substrate for classic palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the phenoxy ring, leading to the creation of extensive analog libraries for structure-activity relationship (SAR) studies.

For instance, Suzuki coupling can be employed to introduce a range of aryl and heteroaryl groups, which can modulate the electronic and steric properties of the molecule, as well as introduce new hydrogen bonding donors and acceptors. Sonogashira coupling provides a route to alkynyl-substituted analogs, which can serve as precursors for further transformations or act as rigid linkers in more complex molecules. The Heck reaction allows for the introduction of vinyl groups, while Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing amines, amides, and other nitrogen-containing functional groups that are prevalent in biologically active molecules.

The general scheme for such derivatizations is outlined below:

Table 1: Representative Cross-Coupling Reactions for Analog Synthesis

Reaction Type Coupling Partner Catalyst/Conditions Resulting Moiety (R)
Suzuki R-B(OH)₂ Pd(PPh₃)₄, base Aryl, Heteroaryl
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, base Alkynyl
Heck R-CH=CH₂ Pd(OAc)₂, PPh₃, base Vinyl

Following these coupling reactions, the THP protecting group can be readily removed under mild acidic conditions to unmask the phenolic hydroxyl group. This phenol can then be further functionalized, for example, through etherification or esterification, adding another layer of diversity to the synthesized analogs. This two-pronged approach of initial cross-coupling followed by deprotection and subsequent functionalization allows for the rapid generation of a multitude of structurally diverse compounds from a single, versatile intermediate.

Contribution to Novel Heterocyclic Scaffold Construction

Beyond simple derivatization, the this compound synthon can be instrumental in the construction of more complex, novel heterocyclic scaffolds. The iodo- and hydroxyl- (after deprotection) functionalities can participate in intramolecular cyclization reactions to form fused ring systems.

One potential strategy involves an initial Sonogashira coupling to introduce an alkyne with a terminal functional group. After deprotection of the THP ether, the resulting phenol and the functionalized alkyne can undergo a variety of cyclization reactions to form oxygen-containing heterocycles such as benzofurans or chromenes. For example, a palladium- or copper-catalyzed intramolecular cyclization of a suitably positioned ortho-alkynylphenol can lead to the formation of a five-membered furan (B31954) ring fused to the existing benzene (B151609) ring.

Similarly, other intramolecular cyclization strategies, such as those involving intramolecular Heck reactions or Ullmann-type couplings, can be envisioned to construct a variety of heterocyclic systems. The specific nature of the heterocyclic scaffold formed would depend on the nature of the coupling partner introduced at the iodinated position and the subsequent cyclization conditions employed. This approach allows for the transformation of a simple aromatic synthon into a more complex, rigid, and often biologically relevant heterocyclic core structure.

Potential Applications in Materials Science and Polymer Chemistry

While the primary application of this compound appears to be in the realm of medicinal chemistry, its structural features suggest potential utility in materials science and polymer chemistry, although specific research in these areas is not widely documented.

The iodinated aromatic ring is a key feature that can be exploited in the synthesis of novel polymers and materials. For instance, the carbon-iodine bond can participate in polymerization reactions. It can act as an initiator or a monomer in certain types of controlled radical polymerizations or serve as a reactive site for post-polymerization modification.

Furthermore, the phenoxy-tetrahydropyran moiety could be incorporated into polymer backbones or as a pendant group to influence the physical properties of the resulting material. The THP group, being relatively bulky, could affect the polymer's glass transition temperature, solubility, and mechanical properties. Upon acidic treatment, the THP groups in a polymer could be cleaved to reveal phenolic hydroxyl groups, which would dramatically alter the polymer's polarity, hydrophilicity, and potential for hydrogen bonding. This "deprotection" strategy could be used to create functional materials with tunable properties.

In the field of liquid crystals, related tetrahydro-2H-pyran derivatives have been investigated. google.com The rigid aromatic core combined with the more flexible tetrahydropyran ring in this compound could potentially be a component in the design of new liquid crystalline materials, with the iodo-substituent providing a site for further molecular elaboration to fine-tune the mesogenic properties. However, it is important to note that this remains a speculative application in the absence of direct research on this specific compound.

Emerging Research Trajectories and Methodological Challenges for 2 4 Iodophenoxy Tetrahydro 2h Pyran

Development of Highly Sustainable and Economical Synthetic Routes

The conventional synthesis of 2-(4-Iodophenoxy)tetrahydro-2H-pyran involves the acid-catalyzed reaction of 4-iodophenol (B32979) with 3,4-dihydro-2H-pyran (DHP). While effective, traditional methods often rely on homogeneous acid catalysts that can be difficult to separate from the reaction mixture, leading to purification challenges and waste generation. Current research is focused on developing more sustainable and economical alternatives.

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts such as zeolites, silica-supported perchloric acid, or ion-exchange resins is being explored. organic-chemistry.org These catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact.

Solvent-Free Conditions: Performing the synthesis under solvent-free conditions minimizes volatile organic compound (VOC) emissions and reduces costs associated with solvent purchase and disposal. Bismuth triflate has been shown to efficiently catalyze the tetrahydropyranylation of phenols under such conditions. organic-chemistry.org

Green Solvents: When a solvent is necessary, the focus is shifting towards environmentally benign options like water or ionic liquids. mjbas.com The development of water-tolerant catalysts is crucial for this approach. semanticscholar.org

Table 1: Comparison of Catalytic Systems for Tetrahydropyranylation

Catalyst TypeAdvantagesChallengesRepresentative Catalysts
Homogeneous Acids High activity, mild conditionsDifficult to separate, corrosive, waste generationp-Toluenesulfonic acid (PTSA), HCl
Heterogeneous Solids Reusable, easy separation, reduced wastePotentially lower activity, mass transfer limitationsZeolite H-beta, Silica-supported acids
Lewis Acids High efficiency, mild conditions for sensitive substratesMoisture sensitivity, costBismuth Triflate, Indium(III) Chloride
Green Catalysts Environmentally benign, often reusableMay require specific conditions, catalyst stabilityNano-SnO₂, [BMIm][Pro]

Exploration of Undiscovered Reactivity Profiles and Catalytic Activation Strategies

The reactivity of this compound is dominated by the carbon-iodine bond. Aryl iodides are well-established precursors for a multitude of transformations, primarily transition-metal-catalyzed cross-coupling reactions. However, emerging research seeks to uncover novel reactivity patterns and develop more efficient catalytic activation methods.

Photocatalysis: Visible-light-induced photocatalysis represents a mild and sustainable approach to activate the C-I bond. acs.org This strategy can facilitate reactions such as fluorination or hydroxylation using copper-based systems, avoiding the harsh conditions often required in traditional methods. acs.org Bismuth photocatalysis is also emerging as a method for the activation and coupling of aryl iodides. researchgate.net

Gold Catalysis: Gold catalysts are gaining attention for their unique reactivity in activating aryl iodides. acs.org Ligand-enabled Au(I)/Au(III) catalytic cycles have been developed for the 1,2-difunctionalization of alkynes with aryl iodides, offering a direct route to α-aryl ketones without the need for strong external oxidants. acs.org

C-H Activation and Iodination: Palladium-catalyzed C-H iodination using aryl iodides as mild iodinating reagents via a formal metathesis reaction presents a novel strategy. chinesechemsoc.org This could potentially allow this compound to act as an iodine source in certain transformations.

Halogen Bonding Catalysis: The iodine atom can act as a halogen bond donor. Computational studies suggest that η6‐metalated aryl iodides can catalyze reactions like the Diels-Alder cycloaddition by activating the dienophile through halogen bonding, a non-covalent interaction that can be tuned by modifying the metal fragment. nih.gov

These new strategies move beyond classical cross-coupling reactions, opening avenues for synthesizing novel molecular architectures from the this compound scaffold.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to automated and continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. vapourtec.comnih.gov The synthesis and subsequent functionalization of this compound are well-suited for integration into these modern platforms.

Flow Synthesis of the Core Structure: The Williamson ether synthesis, the fundamental reaction for creating the ether linkage in this molecule, can be adapted to flow conditions. researchgate.net Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity compared to batch methods. nih.govbyjus.com

High-Throughput Experimentation: Automated platforms can be used for high-throughput screening of reaction conditions, catalysts, and substrates. This accelerates the optimization of synthetic routes and the discovery of new reactions involving this compound derivatives.

The primary challenge in this area is the potential for solid precipitation, which can lead to reactor clogging. Careful selection of solvents and reaction conditions is necessary to maintain a homogeneous flow. researchgate.net

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in-situ characterization techniques allow for real-time monitoring of chemical transformations without the need for sampling and offline analysis.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. researchgate.net For the synthesis of this compound, FTIR could monitor the disappearance of the phenolic -OH stretch, while NMR could track the formation of the product. Benchtop NMR spectroscopy, in particular, has become a valuable tool for real-time quantitative analysis of reactions like the Williamson ether synthesis. researchgate.net

Mass Spectrometry: In-situ mass spectrometry techniques can provide detailed information about the formation of intermediates and byproducts, offering deep mechanistic insights.

Table 2: In-Situ Techniques for Monitoring Reactions of this compound

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group changes (e.g., -OH disappearance)Fast, non-invasive, compatible with flowLess sensitive to structural isomers
Raman Spectroscopy C-I bond vibrations, aromatic ring modesExcellent for aqueous and non-polar mediaWeak signals for some functional groups
NMR Spectroscopy Detailed structural information, quantificationHighly specific, quantitativeLower sensitivity, requires specific probes
Mass Spectrometry Identification of intermediates, products, and byproductsHigh sensitivity, mechanistic insightsRequires interface to reactor, potential for fragmentation

The main challenge is the development of robust probes and interfaces that can withstand the reaction conditions (e.g., temperature, pressure, corrosive reagents) while providing high-quality data.

Computational Design and Prediction of Novel Functionalized Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and catalysts. energyfrontier.usnih.gov For this compound, computational methods can guide synthetic efforts and accelerate the discovery of derivatives with desired functionalities.

Predicting Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and predict activation energies. acs.org This allows for the in-silico screening of potential catalysts and reaction conditions for the functionalization of the aryl iodide moiety, prioritizing the most promising experimental routes.

Designing Novel Materials: Computational modeling can be used to design novel derivatives with specific electronic, optical, or biological properties. By systematically modifying the scaffold (e.g., by replacing the iodine with other functional groups via simulated cross-coupling reactions) and calculating the properties of the resulting virtual compounds, researchers can identify promising targets for synthesis. nih.govnih.gov

Understanding Non-Covalent Interactions: As seen in halogen bonding catalysis, computational tools are essential for understanding and quantifying the subtle non-covalent interactions that can influence reactivity and selectivity. nih.gov

The primary methodological challenge lies in the accuracy of the computational models, which must balance computational cost with predictive power. Modeling complex reaction environments, including solvent effects and catalyst dynamics, remains an active area of research. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Iodophenoxy)tetrahydro-2H-pyran, and how do reaction conditions influence product yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or Prins cyclization. For example, iodophenol derivatives can react with tetrahydro-2H-pyran precursors under acid catalysis (e.g., TsOH) in anhydrous solvents (e.g., THF). Reaction temperature (-78°C to reflux), stoichiometry of iodophenol, and catalyst choice (e.g., Lewis acids like BF₃·OEt₂) critically impact regioselectivity and yield. Diastereoselective synthesis using copper(II)-bisphosphine catalysts can achieve stereochemical control, as demonstrated in analogous tetrahydropyran derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer:

  • 1H/13C NMR: Analyze coupling constants (e.g., J = 2–10 Hz for axial-equatorial proton coupling in the pyran ring) and chemical shifts (δ ~4.5–5.5 ppm for oxygenated methine protons). The iodophenoxy group shows characteristic aromatic proton splitting patterns (e.g., doublets for para-substitution) .
  • Mass Spectrometry (EI/CI): Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of iodine or tetrahydro-2H-pyran moiety). High-resolution MS confirms molecular formula .
  • IR Spectroscopy: C-O-C stretching (~1100 cm⁻¹) and aromatic C-I vibrations (~500 cm⁻¹) are diagnostic .

Q. How does the pH of the reaction medium affect the stability and reactivity of this compound during synthesis?

  • Methodological Answer: Acidic conditions (pH < 3) may hydrolyze the tetrahydropyran ring, while alkaline conditions (pH > 10) can trigger nucleophilic displacement of the iodine substituent. Stability studies in analogous compounds (e.g., deoxyarbutin derivatives) suggest optimal synthesis at pH 6–8 to prevent hydrolysis or rearrangement .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer:

  • Comparative Assays: Use standardized cell lines (e.g., HepG2 for liver-targeted activity) and control compounds (e.g., pitavastatin for HMG-CoA reductase inhibition) to normalize activity measurements .
  • Structural-Activity Analysis: Modify substituents (e.g., replacing iodine with bromine or methoxy groups) to isolate electronic/steric effects. For example, brominated analogs showed enhanced anticancer activity in in vitro models .
  • Metabolic Profiling: Evaluate hepatic microsomal stability to identify degradation products that may confound bioactivity data .

Q. How can stereochemical outcomes be controlled during the synthesis of substituted this compound derivatives?

  • Methodological Answer:

  • Chiral Catalysts: Copper(II)-bisphosphine complexes (e.g., L3 ligands) induce diastereoselectivity in cyclization steps, favoring cis- or trans-fused rings depending on ligand geometry .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for axial attack, while nonpolar solvents (e.g., toluene) favor equatorial substitution .
  • Temperature Control: Low temperatures (-78°C) reduce epimerization risks during metalation or Grignard reactions, as shown in purine-tetrahydropyran hybrids .

Q. What computational methods are effective in predicting the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer:

  • DFT Calculations: Optimize transition states for iodophenoxy ring substitution (e.g., nitration, sulfonation) using B3LYP/6-31G(d) basis sets. Electron density maps highlight nucleophilic regions (e.g., para to iodine due to its electron-withdrawing effect) .
  • Machine Learning Models: Train on reaction databases (e.g., Reaxys, Pistachio) to predict regioselectivity trends. For example, meta-substitution is favored in sterically hindered derivatives .
  • MD Simulations: Simulate solvent effects on reaction pathways to identify optimal conditions for selective mono- or di-substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.